molecular formula C23H26N2O4 B2773283 (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 869078-71-7

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2773283
CAS No.: 869078-71-7
M. Wt: 394.471
InChI Key: RUSPUDSULMOQRS-STZFKDTASA-N
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Description

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is a bicyclic structure consisting of a benzene ring fused to a furan ring. The presence of functional groups such as hydroxy, methoxy, and piperazinyl moieties contributes to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves several steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

    Formation of the benzofuran core: This step involves the cyclization of a suitable precursor to form the benzofuran ring system.

    Introduction of the hydroxy group: The hydroxy group is introduced through a selective hydroxylation reaction.

    Formation of the methoxybenzylidene moiety: This step involves the condensation of a methoxybenzaldehyde derivative with the benzofuran core.

    Introduction of the piperazinyl moiety: The final step involves the alkylation of the benzofuran core with a 4-ethylpiperazine derivative.

The reaction conditions for each step may vary, but typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Chemical Reactions Analysis

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The methoxybenzylidene moiety can be reduced to form a methoxybenzyl derivative.

    Substitution: The piperazinyl moiety can undergo nucleophilic substitution reactions with various electrophiles.

    Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure and functional groups make it a potential candidate for studying biological processes and interactions.

    Medicine: The compound may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a potential lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one depends on its specific biological target and application. In general, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecule, leading to the desired biological effect. The specific pathways involved may vary depending on the target and application.

Comparison with Similar Compounds

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can be compared with other similar compounds, such as:

    Benzofuran derivatives: Compounds with a benzofuran core, such as 2-(2-hydroxyphenyl)benzofuran, which may exhibit similar chemical properties and biological activities.

    Piperazine derivatives: Compounds with a piperazine moiety, such as 1-(2-hydroxyethyl)piperazine, which may have similar pharmacological activities.

    Methoxybenzylidene derivatives: Compounds with a methoxybenzylidene moiety, such as 4-methoxybenzylideneacetone, which may have similar chemical reactivity.

The uniqueness of this compound lies in the combination of these functional groups, which may result in unique chemical properties and biological activities not observed in the individual components.

Biological Activity

The compound (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a synthetic organic molecule that belongs to the benzofuran class. Its unique structure suggests potential pharmacological properties, particularly in neuropharmacology and oncology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N2O4C_{23}H_{26}N_2O_4 with a molecular weight of approximately 410.46 g/mol. The compound features a benzofuran core, a hydroxy group, and an ethylpiperazine substituent, which may contribute to its biological activities.

The biological activity of this compound appears to be linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair processes. Inhibiting PARP can enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing their DNA, thereby promoting apoptosis in tumor cells.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines.

2. Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. Benzofurans are often studied for their effects on neurotransmitter systems, including serotonin and dopamine pathways, which are crucial in treating disorders such as depression and anxiety .

3. Antimicrobial Activity

Some derivatives within the benzofuran class have demonstrated antimicrobial properties against various pathogens. The interaction of these compounds with bacterial enzymes or membranes could lead to their use as novel antimicrobial agents .

Case Studies

Several studies have investigated the biological effects of related benzofuran compounds:

StudyFocusFindings
PARP InhibitionDemonstrated that similar benzofuran derivatives significantly inhibited PARP activity in vitro, leading to increased sensitivity of cancer cells to DNA-damaging agents.
NeuropharmacologyFound that certain benzofurans modulated serotonin receptor activity, resulting in antidepressant-like effects in animal models.
Study 3AntimicrobialReported potent bactericidal activity against drug-resistant strains of Mycobacterium tuberculosis for structurally similar compounds.

Properties

IUPAC Name

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-3-24-9-11-25(12-10-24)15-19-20(26)8-7-18-22(27)21(29-23(18)19)14-16-5-4-6-17(13-16)28-2/h4-8,13-14,26H,3,9-12,15H2,1-2H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSPUDSULMOQRS-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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